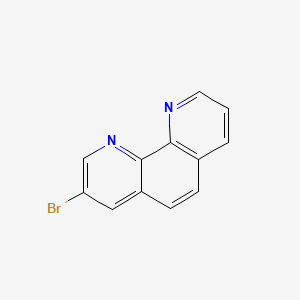

3-溴-1,10-菲咯啉

描述

3-Bromo-1,10-phenanthroline is a brominated derivative of the heterocyclic compound 1,10-phenanthroline. This compound is of interest due to its potential applications in coordination chemistry and materials science. The presence of the bromine atom on the phenanthroline core can significantly alter the electronic properties and reactivity of the molecule, making it a versatile ligand for metal complexation.

Synthesis Analysis

The synthesis of substituted 1,10-phenanthrolines, including brominated derivatives, has been explored through various methods. One approach involves the intramolecular coupling of cis-1,2-di(2-bromo-3-pyridyl)ethenes, which are obtained from the Wittig reaction of 2-bromonicotinaldehydes with phosphonium salts prepared from 2-bromo-3-(bromomethyl)pyridines, yielding up to 75% of the desired product . Another method reported the use of sulfur dichloride (SCl2) as a new catalyst for the bromination of 1,10-phenanthroline, providing a simpler and more efficient route compared to traditional methods .

Molecular Structure Analysis

The molecular structure of brominated 1,10-phenanthroline derivatives has been elucidated using X-ray crystallography. For instance, the structure of a 1:1 adduct of 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline with Cu(NO3)2 was determined, providing insights into the coordination environment and geometry around the metal center . Similarly, the crystal structures of bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I) revealed a distorted tetrahedral geometry around the copper(I) ion .

Chemical Reactions Analysis

Brominated 1,10-phenanthrolines participate in various chemical reactions due to their enhanced reactivity. The interaction between 1,10-phenanthroline and KO(t)Bu to form the 1,10-phenanthroline radical anion, a key intermediate in the activation of aryl bromides by electron transfer, has been evidenced using electron paramagnetic resonance and electrochemistry . Additionally, the 1,3-dipolar cycloaddition reactions of N-phenacylphenanthrolinium bromides with nitrostyrenes have been used to synthesize functionalized 1,10-dihydropyrrolo[1,2-a][1,10]phenanthroline derivatives with high diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated 1,10-phenanthrolines are influenced by the presence of the bromine atom and the overall molecular structure. For example, the five-coordinated gold(III) complex bromodicyano(1,10-phenanthroline)gold(III)–dimethylformamide (1/1) exhibits a distorted square pyramidal coordination around the metal, with the gold atom slightly above the basal plane . The properties of these compounds, such as their spectral, nonlinear optical, and thermal characteristics, can be further studied using density functional theory and other physical measurements .

科学研究应用

1. Application in Sensing of Cu (II) Ions

- Summary of the Application : This work deals with the development of water-soluble optical sensors based on ruthenium (II) tris (diimine) complexes that exhibit high molar absorptivity and are emissive in aqueous media .

- Methods of Application or Experimental Procedures : The most convenient synthetic pathway leading to the target molecular probes includes the preparation of phen–PA ligands, followed by ruthenium complexation using cis -Ru (bpy) 2 Cl 2 .

- Results or Outcomes : The emissive complex Ru (N2P2phen) is suitable for the dual channel (spectrophotometry and luminescence (ON–OFF probe)) selective detection of Cu 2+ ions at the physiological pH levels with limits of detection (LOD) by spectrophotometry and fluorescence spectroscopy equal to 9 and 6 μM, respectively .

2. Application in Transition-Metal-Catalyzed Reactions

- Summary of the Application : This research provides a detailed summary of experimental procedures which were developed to perform transition-metal-catalyzed reactions with halo-1,10-phenanthrolines .

- Methods of Application or Experimental Procedures : The data are discussed using selected examples showing how these reactions allow to expand beyond the range of available phenanthroline derivatives .

- Results or Outcomes : The physical and chemical properties of metal complexes can be tuned varying the substitution pattern of the heteroaromatic scaffold .

Also, 3-Bromo-1,10-phenanthroline can be used as a building block in the synthesis of various materials, including functional metal complexes and small molecule semiconductors .

3. Application in the Synthesis of Brominated 1,10-Phenanthrolines

- Summary of the Application : This research presents a novel, simple, and reasonably efficient synthesis of various brominated 1,10-phenanthrolines, including 3-Bromo-1,10-phenanthroline .

- Methods of Application or Experimental Procedures : The crucial role of a new catalyst (sulfur dichloride – SCl2) for the bromination of 1,10-phenanthroline is reported. The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yielded the brominated compounds .

- Results or Outcomes : The application of the bromination catalyst SCl2 as a medium-strength Lewis acid is demonstrated for the first time, and the results are compared with the behaviors of known weak (sulfur chloride – S2Cl2) and strong (thionyl chloride – SOCl2) bromination catalysts .

4. Application in the Development of Supramolecular Assemblies

- Summary of the Application : 1,10-Phenanthrolines, including 3-Bromo-1,10-phenanthroline, are among the most demanding N-ligands to develop supramolecular assemblies .

- Methods of Application or Experimental Procedures : The physical and chemical properties of metal complexes can be tuned varying the substitution pattern of the heteroaromatic scaffold .

- Results or Outcomes : These complexes are widely studied across many fields of chemistry, physics, biology, and medicine because their diverse and attractive structural, optical, magnetic, electrochemical, and catalytic properties are promising for various analytical and technological applications .

安全和危害

The safety data sheet for 3-Bromo-1,10-phenanthroline indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

未来方向

属性

IUPAC Name |

3-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZHFGJIVKDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447074 | |

| Record name | 3-bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1,10-phenanthroline | |

CAS RN |

66127-01-3 | |

| Record name | 3-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66127-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Phenanthroline, 3-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

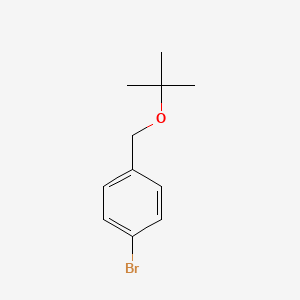

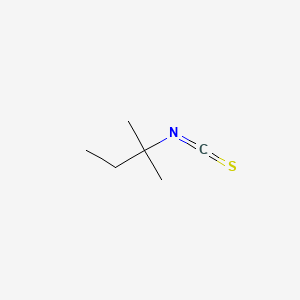

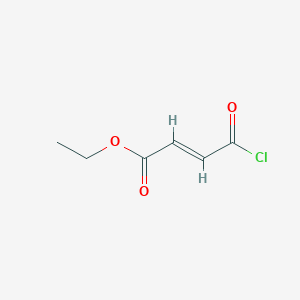

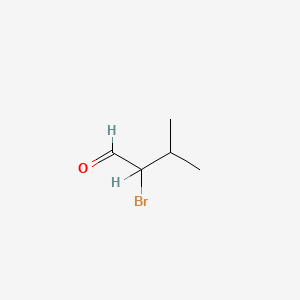

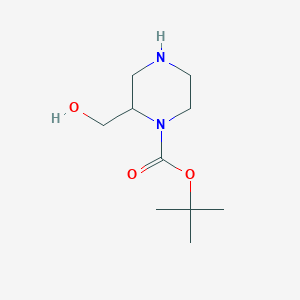

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。